N-Methyldipropylamine
Overview
Description
N-Methyldipropylamine: is an organic compound with the molecular formula C7H17N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups: two propyl groups and one methyl group. This compound is a colorless liquid with a boiling point of approximately 117°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyldipropylamine can be synthesized through the alkylation of dipropylamine with methyl iodide. The reaction typically involves the following steps:
Reactants: Dipropylamine and methyl iodide.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen iodide formed during the reaction.
Procedure: The mixture is heated under reflux conditions to facilitate the reaction, followed by distillation to purify the product
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation and purification techniques are employed to separate the desired compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyldipropylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, typically under basic conditions
Major Products:
Oxidation: Amine oxides.
Reduction: Corresponding secondary amines.
Substitution: Quaternary ammonium salts
Scientific Research Applications
N-Methyldipropylamine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other amines and amine derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyldipropylamine depends on its specific applicationThe nitrogen atom’s lone pair of electrons allows it to interact with electrophilic species, facilitating substitution and addition reactions .
Comparison with Similar Compounds
- N,N-Dimethylethylamine
- N,N-Diethylmethylamine
- N-Methylpropylamine
- N,N-Diisopropylethylamine
Comparison: N-Methyldipropylamine is unique due to its specific alkyl group arrangement, which influences its reactivity and physical properties. Compared to N,N-Dimethylethylamine and N,N-Diethylmethylamine, this compound has longer alkyl chains, affecting its boiling point and solubility. Its structure also provides distinct steric and electronic effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-methyl-N-propylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBMZKBIZUWTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955612 | |
Record name | N-Methyl-N-propylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-42-3 | |
Record name | N-Methyl-N-propylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyldipropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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